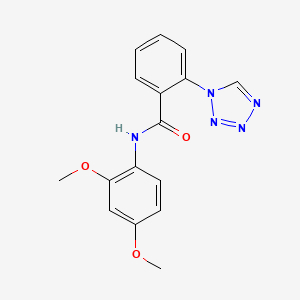

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,4-dimethoxyphenyl substituent and a tetrazole ring at the ortho position of the benzamide core. The tetrazole moiety, a five-membered aromatic heterocycle with four nitrogen atoms, is notable for its high acidity (pKa ~4.9) and hydrogen-bonding capacity, which enhances binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-23-11-7-8-13(15(9-11)24-2)18-16(22)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJAXAAGJFGWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dimethoxyphenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of 2,4-dimethoxybenzoic acid.

Reduction: Formation of 2,4-dimethoxyaniline.

Substitution: Formation of 2,4-dimethoxyphenyl derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the tetrazole moiety exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzamides with tetrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Preliminary studies indicate that certain tetrazole derivatives may provide neuroprotective effects. These compounds are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Applications in Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug discovery:

- Lead Compound : Its effectiveness as a lead compound in the design of new drugs targeting cancer and infectious diseases is being explored.

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can facilitate the optimization of its pharmacological properties, enhancing efficacy and reducing toxicity .

Case Study 1: Anticancer Activity Evaluation

A study published in "Journal of Medicinal Chemistry" evaluated various benzamide derivatives with tetrazole rings for their anticancer activity. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating strong potency compared to established chemotherapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of common antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Heterocyclic Substituents

- Tetrazole vs. Imidazole/Benzothiazole: Tetrazole’s higher acidity and smaller steric profile compared to imidazole (pKa ~6.9) may improve target selectivity in acidic microenvironments (e.g., bacterial or tumor tissues) .

Tetrazole vs. Thiazole :

Thiazole-containing analogues (e.g., N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-...) exhibit distinct electronic properties due to sulfur’s electronegativity, which may alter binding kinetics in enzyme pockets .

Aromatic Substitutents

- 2,4-Dimethoxy vs. However, polar substituents in THHEB improve antioxidant efficacy by stabilizing radical intermediates .

Halogenated vs. Methoxy Substituents : Halogenated derivatives (e.g., VNI with 2,4-dichlorophenyl) show stronger CYP51 inhibition due to hydrophobic and electron-withdrawing effects, whereas methoxy groups may favor interactions with polar residues in target proteins .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications based on recent research findings.

The synthesis of this compound typically involves the formation of a tetrazole ring through the reaction of an appropriate nitrile with sodium azide, followed by a coupling reaction with 2,4-dimethoxyphenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) . The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, facilitating binding to active sites and modulating enzyme activity . The methoxy groups enhance lipophilicity, improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on tumor cell lines, demonstrating cytotoxicity against several cancer types, including breast and lung cancer cells . The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Study on Antibacterial Activity : A study reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anti-inflammatory Mechanism : Another investigation demonstrated that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.